molecular formula C21H38O5 B2666692 Ebelactone A, methyl ester CAS No. 84315-95-7

Ebelactone A, methyl ester

Cat. No.: B2666692
CAS No.: 84315-95-7
M. Wt: 370.53
InChI Key: PZMGZXATJGSIDQ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ebelactone A, methyl ester is a derivative of Ebelactone A, a naturally occurring β-lactone produced by the actinomycete Streptomyces aburaviensis. This compound is known for its potent inhibitory effects on esterases, lipases, and other enzymes, making it a valuable tool in biochemical research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ebelactone A, methyl ester typically involves the esterification of Ebelactone A. One common method includes the reaction of Ebelactone A with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation of Streptomyces aburaviensis, followed by extraction and purification of Ebelactone A. The purified Ebelactone A is then subjected to esterification to produce the methyl ester .

Chemical Reactions Analysis

Types of Reactions: Ebelactone A, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ebelactone A, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

Ebelactone A, methyl ester exerts its effects by inhibiting the activity of esterases and lipases. The β-lactone ring of the compound interacts with the active site of these enzymes, forming a covalent bond with the serine residue in the enzyme’s active site. This covalent modification leads to irreversible inhibition of the enzyme, preventing it from catalyzing its substrate .

Comparison with Similar Compounds

Uniqueness: Ebelactone A, methyl ester is unique due to its specific inhibitory effects on a broad range of esterases and lipases, making it a versatile tool in biochemical research. Its methyl ester derivative enhances its solubility and stability, facilitating its use in various experimental conditions .

Properties

IUPAC Name

methyl (E)-3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxotetradec-6-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O5/c1-9-13(3)18(22)16(6)19(23)14(4)10-12(2)11-15(5)20(24)17(7)21(25)26-8/h10,13-18,20,22,24H,9,11H2,1-8H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMGZXATJGSIDQ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C(C(C)C(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(C(C)C(=O)C(C)/C=C(\C)/CC(C)C(C(C)C(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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